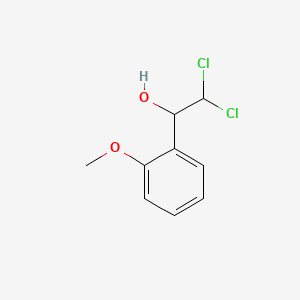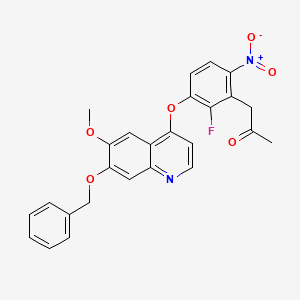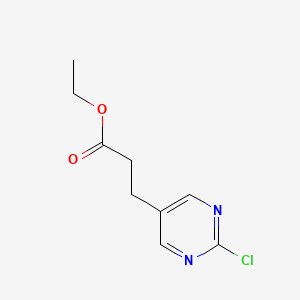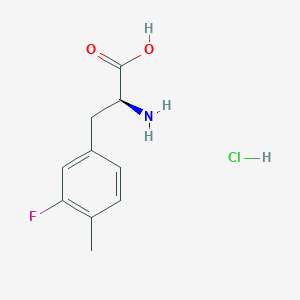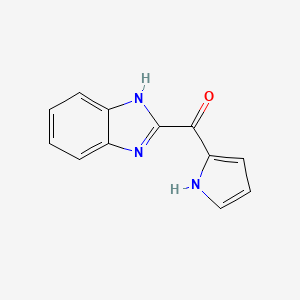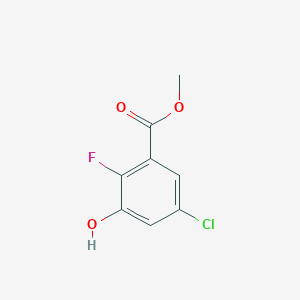
Methyl 5-chloro-2-fluoro-3-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-2-fluoro-3-hydroxybenzoate is an organic compound with the molecular formula C8H6ClFO3 It is a derivative of benzoic acid, featuring a methyl ester group, a chlorine atom, a fluorine atom, and a hydroxyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-fluoro-3-hydroxybenzoate typically involves the esterification of 5-chloro-2-fluoro-3-hydroxybenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to meet industrial and regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-chloro-2-fluoro-3-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the ester group can be reduced to an alcohol.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted benzoates.
Oxidation: Oxidation of the hydroxyl group yields 5-chloro-2-fluoro-3-oxobenzoate.
Reduction: Reduction of the ester group yields 5-chloro-2-fluoro-3-hydroxybenzyl alcohol.
Hydrolysis: Hydrolysis yields 5-chloro-2-fluoro-3-hydroxybenzoic acid and methanol.
Applications De Recherche Scientifique
Methyl 5-chloro-2-fluoro-3-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving esterases and other enzymes.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 5-chloro-2-fluoro-3-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes that recognize ester groups, leading to hydrolysis and subsequent biological effects. The presence of chlorine and fluorine atoms can influence its reactivity and interactions with molecular targets, potentially affecting its pharmacokinetic and pharmacodynamic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-chloro-2-hydroxybenzoate
- Methyl 5-fluoro-2-hydroxybenzoate
- Methyl 3-chloro-2-hydroxybenzoate
Comparison
Methyl 5-chloro-2-fluoro-3-hydroxybenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly alter its chemical properties compared to similar compounds For example, the fluorine atom can increase the compound’s lipophilicity and influence its electronic properties, making it more reactive in certain chemical reactions
Propriétés
Formule moléculaire |
C8H6ClFO3 |
|---|---|
Poids moléculaire |
204.58 g/mol |
Nom IUPAC |
methyl 5-chloro-2-fluoro-3-hydroxybenzoate |
InChI |
InChI=1S/C8H6ClFO3/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3,11H,1H3 |
Clé InChI |
XCWJCVNYYIUAMJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC(=C1)Cl)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


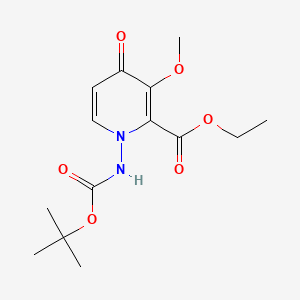
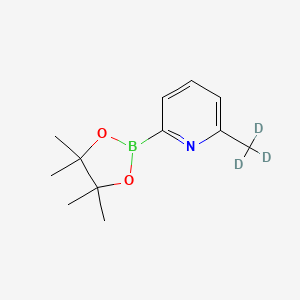

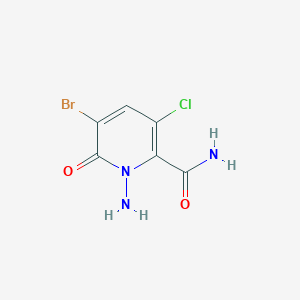
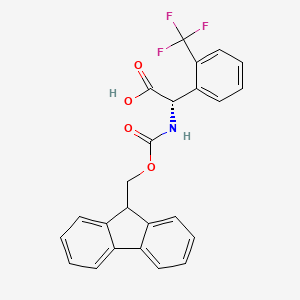

![Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14031574.png)

